molecular formula C12H17N3O8 B8083137 D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate

Cat. No.: B8083137
M. Wt: 331.28 g/mol
InChI Key: FSAIZTKHSHZLIC-QCNOEVLYSA-N
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Description

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is a sialylated glycoside with a carbohydrate and an amino sugar . It is a glucose analog that shows a wide range of biological activities such as inhibition of glycolysis and thereby tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4,6-tri-O-acetyl-D-galactal with excess ceric ammonium nitrate and sodium azide in acetonitrile . This reaction produces 2-azido-1-nitrate addition products . On hydrolysis, N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranosylamine is formed .


Molecular Structure Analysis

The molecular formula of this compound is C14H19N3O9 . The molecular weight is 373.32 .


Chemical Reactions Analysis

The reaction product of this compound provides a convenient source of D-galactosamine and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranosyl halides . These halides can be used as reactants for the preparation of 2-azido-2-deoxy-a- and -b-D-galactopyranosides under conditions promoted by both mercuric cyanide and silver salts .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It has a melting point of 177-180 °C (dec.) . It is soluble in DMSO, MeOH, and H2O .

Mechanism of Action

While the specific mechanism of action for D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is not explicitly mentioned in the search results, it is known that 2-deoxy-D-galactose, a related compound, has the ability to interfere in the phosphate and nucleotide metabolism .

Safety and Hazards

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It should be stored at 2-8°C .

Future Directions

The reaction product of D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate provides a convenient source of D-galactosamine and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranosyl halides . These compounds have potential applications in the synthesis of oligosaccharides related to the A blood determinants and other important human cell-surface antigenic determinants . Therefore, future research may focus on leveraging these compounds for immunochemical and enzymological studies .

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-azido-2-hydroxy-6-oxohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O8/c1-6(17)21-5-10(20)12(23-8(3)19)11(22-7(2)18)9(4-16)14-15-13/h4,9-12,20H,5H2,1-3H3/t9-,10+,11+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAIZTKHSHZLIC-QCNOEVLYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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